molecular formula C33H26Cl4N2 B11057143 3,3'-methanediylbis[1-(2,4-dichlorobenzyl)-2-methyl-1H-indole]

3,3'-methanediylbis[1-(2,4-dichlorobenzyl)-2-methyl-1H-indole]

Cat. No.: B11057143
M. Wt: 592.4 g/mol
InChI Key: GBOCBSHMHQYEMT-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-3-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-methyl-1H-indole is a complex organic compound characterized by its unique structure, which includes two indole rings substituted with dichlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-3-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-methyl-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the dichlorobenzyl groups. Common reagents used in these reactions include indole derivatives, dichlorobenzyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including chromatography and recrystallization, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)-3-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The dichlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

1-(2,4-Dichlorobenz

Properties

Molecular Formula

C33H26Cl4N2

Molecular Weight

592.4 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-[[1-[(2,4-dichlorophenyl)methyl]-2-methylindol-3-yl]methyl]-2-methylindole

InChI

InChI=1S/C33H26Cl4N2/c1-20-28(26-7-3-5-9-32(26)38(20)18-22-11-13-24(34)15-30(22)36)17-29-21(2)39(33-10-6-4-8-27(29)33)19-23-12-14-25(35)16-31(23)37/h3-16H,17-19H2,1-2H3

InChI Key

GBOCBSHMHQYEMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)CC4=C(N(C5=CC=CC=C54)CC6=C(C=C(C=C6)Cl)Cl)C

Origin of Product

United States

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